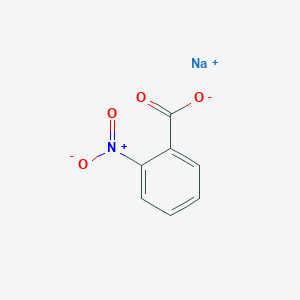

硝基苯甲酸钠

描述

Sodium nitrobenzoate refers to a family of chemical compounds where a sodium cation is associated with a nitrobenzoate anion. The nitrobenzoate anion can be in various positions on the benzene ring, such as ortho, meta, or para, which affects the compound's properties and reactivity. These compounds are often used in organic synthesis and have been studied for their physical and chemical properties.

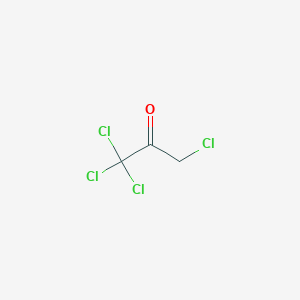

Synthesis Analysis

The synthesis of m-nitrobenzoic acid, a precursor to sodium nitrobenzoate, involves the nitration of benzoic acid with sodium nitrate and sulfuric acid. The optimal conditions for this reaction have been determined to be a mass ratio of concentrated sulfuric acid to sodium nitrite of 5:1, a reaction temperature of 85°C, and a reaction time of 3 hours .

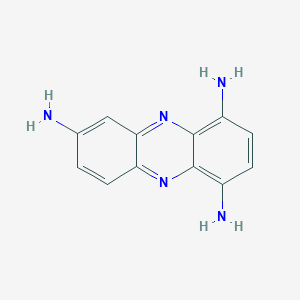

Molecular Structure Analysis

The molecular structure of sodium p-nitrobenzoate trihydrate has been determined to crystallize in the triclinic space group with specific cell parameters. The structure exhibits deviations from C2V symmetry, indicating that the geometry of the nitrobenzoate anion is not perfectly symmetrical . Similarly, sodium 3,5-dinitrobenzoate has a trigonal structure with the benzoate ion displaying twofold crystallographic symmetry .

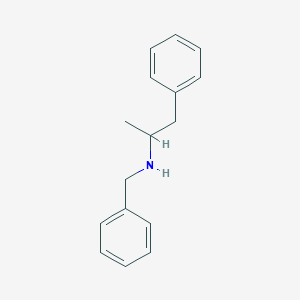

Chemical Reactions Analysis

Sodium nitrobenzoates can undergo various chemical reactions. For instance, sodium azide has been used to cleave p-nitrobenzoic esters selectively and mildly, without affecting other sensitive functional groups or causing elimination byproducts . This demonstrates the potential for sodium nitrobenzoates to participate in selective synthetic transformations.

Physical and Chemical Properties Analysis

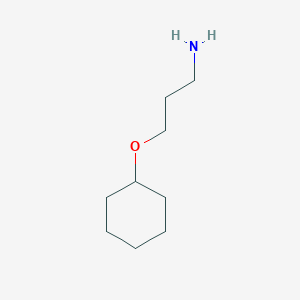

The physical properties of sodium nitrobenzoates have been studied, particularly in different solvent systems. For example, the densities of sodium nitrobenzoate isomers in dimethylformamide (DMF)-water mixtures have been measured, and from these densities, apparent molar volumes and partial molar volumes at infinite dilution have been calculated. These studies help understand the solute-solvent interactions and the effects of substituents and solvents on the transfer volumes of each isomer .

科学研究应用

晶体学研究:三水合对硝基苯甲酸钠已被研究其晶体和分子结构,重点强调了两个依赖的对硝基苯甲酸根离子环中的几何构型和价角 (Turowska-Tyrk et al., 1988)。

酯的选择性裂解:叠氮化钠已被用于对对硝基苯甲酸酯进行温和和选择性的裂解,这种方法适用于对酸性或碱性敏感化合物 (Gómez-Vidal et al., 2001)。

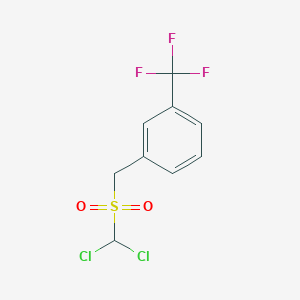

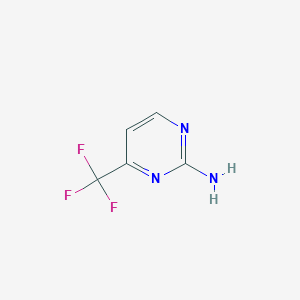

色谱测定:使用气液色谱法确定大豆和牛奶等各种样品中的5-[2-氯-4-(三氟甲基)苯氧基]-2-硝基苯甲酸钠及其游离酸残留物的方法已建立 (Alder et al., 1978)。

体积性质:已测量了二甲基甲酰胺-水混合物中硝基苯甲酸钠的密度和表观摩尔体积,提供了有关溶剂-溶质相互作用的见解 (Li et al., 2004)。

液相色谱分析:离子对反相液相色谱法已用于确定狗饲料中的阿西氟芬钠(5-[2-氯-4-(三氟甲基)苯氧基]-2-硝基苯甲酸钠),展示了其在定量分析中的应用 (Roy et al., 1983)。

聚合物结构:已分析了硝基苯甲酸钠的水合盐的结构,揭示了由氢键和π-π环相互作用稳定的复杂聚合物结构 (Smith, 2013)。

合成和超分子结构:已探讨了涉及硝基苯甲酸钠的化合物的合成和性质,如二(水)合乙二胺镍(II)双(4-硝基苯甲酸钠),提供了关于镍4-硝基苯甲酸盐及其热分解的见解 (Srinivasan & Rane, 2009)。

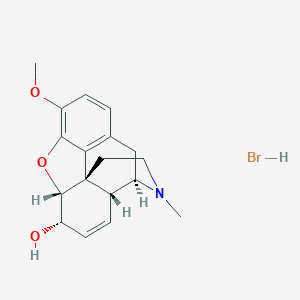

生物应用:一氧化氮供体硝普利酸钠已被研究其对精子及随后的受精和胚胎发育的影响,突显了其在生殖生物学中潜在的影响 (Rahman et al., 2014)。

安全和危害

未来方向

Sodium nitrobenzoate has potential applications in the field of mineral processing. It can be used to reduce the arsenic content of processed products, the cost of arsenic removal in metallurgical processes, and its impact on the environment . These results provide options for separating multimetal sulfide minerals and arsenic-containing minerals .

属性

IUPAC Name |

sodium;2-nitrobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5NO4.Na/c9-7(10)5-3-1-2-4-6(5)8(11)12;/h1-4H,(H,9,10);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YEDBDKITOXSHCO-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)[O-])[N+](=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4NNaO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50182789 | |

| Record name | Sodium nitrobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50182789 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Sodium nitrobenzoate | |

CAS RN |

28605-72-3 | |

| Record name | Sodium nitrobenzoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028605723 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sodium nitrobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50182789 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Sodium nitrobenzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.622 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

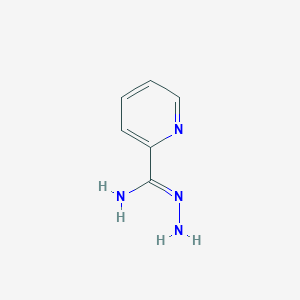

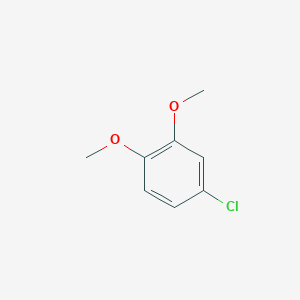

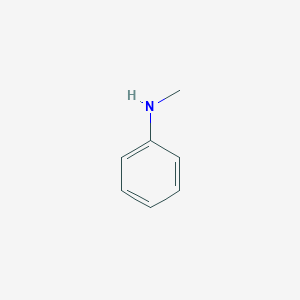

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

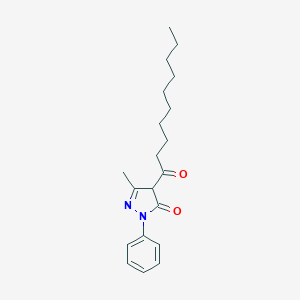

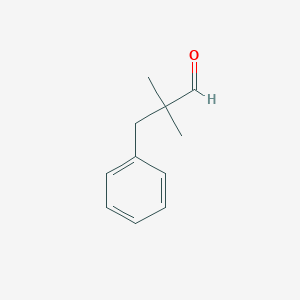

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。